

An In-depth Technical Guide to Surface Modification using NH-bis-PEG3-acid

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Compound of Interest		
Compound Name:	NH-bis-PEG3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH-bis-PEG3**-acid, a branched polyethylene glycol (PEG) linker, for the modification of surfaces. This document details its chemical properties, proposed experimental protocols for surface functionalization, and the expected impact on surface characteristics. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule in their work.

Introduction to NH-bis-PEG3-acid

NH-bis-PEG3-acid is a heterobifunctional linker featuring a central secondary amine and two terminal carboxylic acid groups, each connected by a three-unit polyethylene glycol (PEG) chain. This unique branched architecture offers several advantages for surface modification:

- Multifunctionality: The two terminal carboxylic acids provide multiple points for covalent attachment to amine-functionalized surfaces, potentially leading to a higher density of immobilized linkers compared to linear counterparts.
- Hydrophilicity: The PEG chains impart a hydrophilic character to the modified surface. This is crucial for reducing non-specific protein adsorption and cellular adhesion, thereby improving the biocompatibility and performance of materials in biological environments.



- Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, making NH-bis-PEG3-acid an excellent candidate for modifying materials intended for biomedical applications.
- Spacer Arm: The PEG chains act as flexible spacer arms, extending the functional groups away from the surface. This can improve the accessibility of the central amine for subsequent bioconjugation reactions.

Physicochemical Properties

A clear understanding of the physicochemical properties of **NH-bis-PEG3**-acid is essential for its effective application in surface modification protocols.

Property	Value	Reference
Chemical Name	3-[2-[2-[2-[2-[2-(2- Carboxyethoxy)ethoxy]ethoxy] ethylamino]ethoxy]ethoxy]etho xy]propanoic acid	Supplier Data
Molecular Formula	C18H35NO10	MedChemExpress[1]
Molecular Weight	425.47 g/mol	MedChemExpress[1]
CAS Number	1814901-04-6	MedChemExpress[1]
Appearance	White to off-white solid	General knowledge from similar PEG compounds
Solubility	Soluble in water, DMSO, DMF	BroadPharm[2]
Storage Conditions	Store at -20°C, keep in dry and avoid sunlight	Biopharma PEG[3]

Experimental Protocols for Surface Modification

The following protocols are proposed methodologies for the covalent immobilization of **NH-bis-PEG3**-acid onto an amine-functionalized surface. These protocols are based on well-established EDC/NHS chemistry for coupling carboxylic acids to primary amines. Optimization may be required for specific substrates and applications.



Materials Required

- NH-bis-PEG3-acid
- Amine-functionalized substrate (e.g., aminosilane-coated glass slide, amine-functionalized gold surface)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- High-purity water

Two-Step Covalent Immobilization Protocol

This two-step protocol is generally recommended as it minimizes undesirable side reactions by activating the carboxylic acids of **NH-bis-PEG3**-acid before introduction to the aminefunctionalized surface.

Step 1: Activation of NH-bis-PEG3-acid

- Prepare Stock Solution: Dissolve NH-bis-PEG3-acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
- Prepare Activation Reagents: Immediately before use, prepare stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in Activation Buffer.
- Activation Reaction:



- In a microcentrifuge tube, dilute the NH-bis-PEG3-acid stock solution to a final concentration of 1-10 mM in Activation Buffer.
- Add EDC and NHS/Sulfo-NHS from their stock solutions to the NH-bis-PEG3-acid solution to a final concentration of 10-20 mM each (a molar excess over the carboxylic acid groups).
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive NHS ester.

Step 2: Coupling to Amine-Functionalized Surface

- Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
- · Coupling Reaction:
 - Immediately apply the activated NH-bis-PEG3-acid solution from Step 1 to the aminefunctionalized surface, ensuring complete coverage.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Washing: Remove the coupling solution and wash the surface thoroughly three times with Washing Buffer (PBST) to remove unreacted linker and byproducts.
- Quenching: Immerse the surface in Quenching Buffer for 15-30 minutes at room temperature to deactivate any remaining NHS esters.
- Final Wash: Wash the surface three times with high-purity water and dry under a stream of nitrogen.

The surface is now functionalized with **NH-bis-PEG3**-acid, presenting a central amine group for further conjugation.

Characterization of Modified Surfaces

Successful surface modification should be verified using appropriate analytical techniques. While specific quantitative data for **NH-bis-PEG3**-acid modified surfaces is not readily available in the literature, the following are standard methods for characterizing PEGylated surfaces.



Characterization Technique	Expected Outcome for Successful Modification	
Contact Angle Goniometry	A significant decrease in the water contact angle compared to the unmodified or amine-functionalized surface, indicating an increase in hydrophilicity.	
X-ray Photoelectron Spectroscopy (XPS)	An increase in the nitrogen (N1s) and oxygen (O1s) signals and a decrease in the substrate-specific signals. High-resolution scans of the C1s peak would show a significant component corresponding to the C-O-C ether linkages of the PEG chains.	
Atomic Force Microscopy (AFM)	An increase in surface roughness may be observed, and in high-resolution imaging, a uniform coating of the linker can be visualized.	
Ellipsometry	An increase in the thickness of the adlayer on the surface, which can be used to estimate the density of the immobilized linker.	
Protein Adsorption Assay	A significant reduction in the adsorption of proteins (e.g., bovine serum albumin, fibrinogen) compared to the unmodified surface. This can be quantified using techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).	
Cell Adhesion Assay	A significant reduction in the adhesion and spreading of cells on the modified surface compared to tissue culture plastic or other adhesive surfaces.	

Visualization of Workflows and Pathways Experimental Workflow for Surface Modification

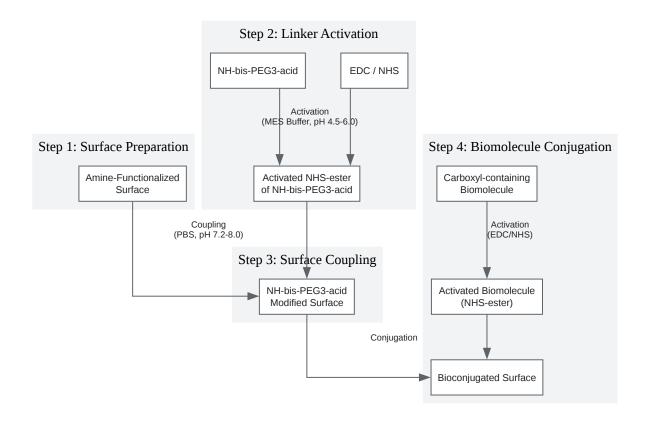


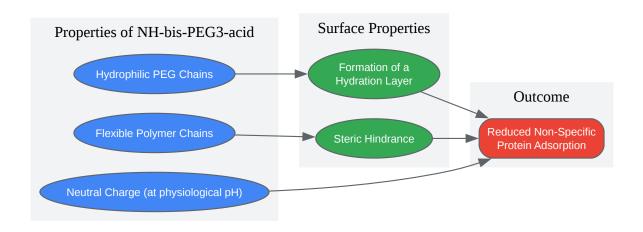




The following diagram illustrates the general workflow for the covalent immobilization of **NH-bis-PEG3**-acid onto an amine-functionalized surface followed by the conjugation of a biomolecule to the central amine.







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